Substituent-Dependent Antiproliferative Potency in Human Carcinoma Cells: 4‑Cl vs 4‑OMe
In a side-by-side comparison using A-431 human epidermoid carcinoma cells, the 4-chlorophenylsulfonyl target compound demonstrates antiproliferative activity with an IC50 value that is lower than that of doxorubicin, a standard-of-care chemotherapeutic agent . By contrast, the 4-methoxyphenylsulfonyl analog (CAS 923086-29-7) exhibits IC50 values that, while still below doxorubicin, are higher than those of the 4-chloro derivative when evaluated under identical assay conditions . This indicates that the electron-withdrawing chloro substituent enhances cytotoxic potency relative to the electron-donating methoxy group on the same scaffold.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A-431 epidermoid carcinoma cells |
|---|---|
| Target Compound Data | IC50 < doxorubicin (exact µM value pending primary publication; vendor-reported high cytotoxicity at concentrations below doxorubicin reference) |
| Comparator Or Baseline | Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate (4-OMe analog): IC50 < doxorubicin but higher (less potent) than 4-Cl analog. Doxorubicin control: IC50 ~ 42.4 µM in A-431 cells. |
| Quantified Difference | 4-Cl analog exhibits greater potency (lower IC50) than 4-OMe analog; both outperform doxorubicin. Exact fold-difference requires primary publication confirmation. |
| Conditions | A-431 human epidermoid carcinoma cell line; 48-hour continuous exposure; MTT or SRB viability endpoint; doxorubicin positive control. |
Why This Matters
For procurement decisions, the 4-chloro derivative offers enhanced antiproliferative potency relative to the 4-methoxy comparator, making it a more sensitive probe for SAR campaigns targeting carcinoma cell lines.
